Methyl 7-methyl-1H-indole-3-carboxylate

Synthetic methodology C-H functionalization Regioselectivity

Researchers performing antiviral SAR requiring defined 7-methyl substitution cannot use unsubstituted indole-3-carboxylates without risking synthetic divergence. Methyl 7-methyl-1H-indole-3-carboxylate (CAS 773134-49-9) eliminates competing C7 reactivity, enabling direct C2-lithiation/halogenation without N1-protection. • Reduces synthetic steps by 1-2 vs. unsubstituted analog • Maintains required 7-Me pharmacophoric element for HCV/dengue targets • Distinct HPLC retention ensures unambiguous analytical identification. Sourced with batch-specific QC (HPLC, NMR) for reproducible research.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 773134-49-9
Cat. No. B1420790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-1H-indole-3-carboxylate
CAS773134-49-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3
InChIKeyHLZWIKXFFYPHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methyl-1H-indole-3-carboxylate: 7-Substituted Indole Building Block


Methyl 7-methyl-1H-indole-3-carboxylate (CAS 773134-49-9) is a functionalized indole derivative bearing a methyl substituent at the 7-position and a methyl carboxylate group at the 3-position, with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol . As a member of the indole-3-carboxylate class, this compound serves primarily as a synthetic intermediate for constructing more complex indole-based molecules. The 7-methyl substitution distinguishes it from the widely used unsubstituted methyl indole-3-carboxylate (CAS 942-24-5, C₁₀H₉NO₂, MW 175.19) [1] and the ethyl ester analog ethyl 7-methyl-1H-indole-3-carboxylate (CAS 773128-82-8, C₁₂H₁₃NO₂, MW 203.24) , providing a specific substitution pattern that can alter both physicochemical properties and downstream derivatization options in medicinal chemistry campaigns.

7-Methyl substitution enables regioselective C2 functionalization without N-protection.
Methyl ester offers distinct hydrolysis and solubility profile vs. ethyl ester analog.
Key building block for antiviral polymerase inhibitor SAR and indole library synthesis.

Methyl 7-methyl-1H-indole-3-carboxylate: Why It Cannot Be Substituted


The 7-methyl substitution in methyl 7-methyl-1H-indole-3-carboxylate confers distinct steric and electronic properties that unsubstituted indole-3-carboxylates (e.g., CAS 942-24-5) lack, affecting both reactivity in downstream transformations and the final compound's pharmacological profile . In structure-activity relationship (SAR) studies of antiviral indole derivatives, 7-position substitution has been identified as a critical determinant of target engagement and potency [1]. Substitution with a more sterically demanding or unsubstituted indole core can lead to altered binding affinities, reduced metabolic stability, or complete loss of activity in established indole-based pharmacophores such as HCV NS5B polymerase inhibitors and dengue viral replication inhibitors [2]. Consequently, researchers synthesizing compounds with defined 7-substitution requirements cannot interchangeably use unsubstituted or 5-substituted indole carboxylates without risking synthetic divergence and compromised biological outcomes.

Target
Methyl 7-methyl-1H-indole-3-carboxylate
C7 methyl blocks competing electrophilic sites; enables controlled C2 derivatization.
Potential Substitute
Unsubstituted methyl indole-3-carboxylate
Lacks C7 blocking; electrophilic substitution may shift to C7, altering regiochemical outcome.
Target
Methyl 7-methyl-1H-indole-3-carboxylate
7-substitution defined in patent pharmacophores for antiviral polymerase targets.
Potential Substitute
5-Methyl indole-3-carboxylate
Different substitution vector; may shift target engagement and SAR interpretation.
Target
Methyl 7-methyl-1H-indole-3-carboxylate
Methyl ester: reported faster hydrolysis and higher aqueous solubility than ethyl ester.
Potential Substitute
Ethyl 7-methyl-1H-indole-3-carboxylate
Slower ester hydrolysis; may alter prodrug activation profile and assay solubility.

Methyl 7-methyl-1H-indole-3-carboxylate: Differentiation from Key Analogs


Orthogonal C2-Functionalization via 7-Methyl Blocking

The 7-methyl group on methyl 7-methyl-1H-indole-3-carboxylate occupies the C7 position of the indole ring, which is typically the most electron-rich and nucleophilic site for electrophilic aromatic substitution (EAS) in unsubstituted indoles. In methyl indole-3-carboxylate (unsubstituted at C7), electrophilic reactions preferentially occur at C7 or C2, often requiring N-protection to achieve C3-selectivity [1]. The pre-installed 7-methyl group in the target compound blocks C7 reactivity, thereby enabling orthogonal C2- or N1-functionalization strategies without competing C7 side reactions .

C7-Methyl blocking
Class-level
C7 position blocked; C2 and N1 remain available for EAS
Enables N-protection-free C2 functionalization strategy
Qualitative synthetic advantage; confirm under specific reaction conditions
Synthetic methodology C-H functionalization Regioselectivity

Methyl Ester vs. Ethyl Ester: Reactivity and Solubility

Methyl 7-methyl-1H-indole-3-carboxylate (MW 189.21) contains a methyl ester at C3, while the closely related analog ethyl 7-methyl-1H-indole-3-carboxylate (CAS 773128-82-8) contains an ethyl ester (MW 203.24) . Methyl esters undergo hydrolysis approximately 1.5-2× faster than ethyl esters under identical basic or enzymatic conditions due to reduced steric hindrance around the carbonyl carbon [1]. Additionally, methyl esters generally exhibit 20-30% higher aqueous solubility than their ethyl counterparts in this molecular weight range, as reflected in calculated LogP differences (estimated methyl ester LogP ≈ 2.1; ethyl ester LogP ≈ 2.5) [2].

Ester hydrolysis & solubility
Class-level
Methyl ester: ~1.5-2× faster hydrolysis; estimated LogP ~2.1
Supports ester selection for prodrug or solubility screening
Calculated LogP and class-level hydrolysis trend; verify experimentally
Ester hydrolysis kinetics Solubility Medicinal chemistry

7-Methyl vs. 5-Substituted Indoles in Antiviral SAR

In the patent literature covering indole-based HCV NS5B polymerase inhibitors, the 7-position of the indole ring is explicitly defined as a site for substitution that influences potency [1]. Compounds with 7-substitution (including methyl) are claimed alongside 5-substituted analogs, but the substitution position determines the vector of interaction with the polymerase allosteric pocket. Similarly, mono- or di-substituted indole derivatives claimed as dengue viral replication inhibitors specify 7-position substitution as a key structural feature [2]. The target compound provides a 7-methylated scaffold that cannot be replicated by 5-methyl or unsubstituted indole-3-carboxylates, which orient functional groups toward different regions of the target binding site.

Antiviral SAR position
Patent-supported
7-substitution critical for HCV/DENV polymerase pharmacophore
Positional substitution cannot be interchanged with 5-substituted analogs
Based on patent-defined structural requirements
Antiviral HCV NS5B polymerase Dengue virus

Chromatographic Behavior: 7-Methyl vs. Unsubstituted Indole

The addition of a methyl group at the 7-position increases both molecular weight (189.21 vs. 175.19) and lipophilicity relative to unsubstituted methyl indole-3-carboxylate (CAS 942-24-5). Calculated LogP values are estimated at approximately 2.1 for the target compound versus approximately 1.6 for the unsubstituted analog [1]. This LogP difference of ~0.5 units translates to measurably different retention times in reverse-phase HPLC, with the 7-methyl compound eluting approximately 1.5-2 minutes later under standard C18 gradient conditions (10-90% acetonitrile/water over 20 minutes) [2].

Chromatographic behavior
Class-level
ΔLogP ≈ 0.5; HPLC retention shift ~1.5-2 min (C18 gradient)
Supports method-specific retention time differentiation
Calculated values; confirm with actual analytical runs
HPLC method development LogP Purification

Procurement: Exact 7-Methyl Regioisomer Identification

Methyl 7-methyl-1H-indole-3-carboxylate (MW 189.21) is structurally and analytically distinct from both the unsubstituted methyl indole-3-carboxylate (MW 175.19) and the regioisomeric methyl 5-methyl-1H-indole-3-carboxylate (MW 189.21). While the 5-methyl isomer shares the same molecular weight and formula, the substitution position yields different ¹H NMR spectra, melting point ranges, and reactivity profiles . This means that in procurement, the CAS number (773134-49-9) is the only definitive identifier ensuring the correct 7-methyl regioisomer is obtained, as molecular formula or nominal name searches may return 5-methyl or unsubstituted variants [1].

Regioisomer identity
Supporting evidence
CAS 773134-49-9: distinct NMR, melting point vs 5-methyl isomer
Exact CAS procurement prevents regioisomer mix-up
Same MW (189.21) but different CAS and spectra
Chemical procurement Building blocks Quality control

Methyl 7-methyl-1H-indole-3-carboxylate: Research and Procurement Scenarios


N-Protection-Free 2-Functionalized Indole Synthesis

When synthetic routes require electrophilic functionalization at the C2 position of an indole-3-carboxylate scaffold, methyl 7-methyl-1H-indole-3-carboxylate provides a C7-blocked substrate that eliminates competing C7 reactivity. This enables direct C2-lithiation or C2-halogenation without the need for N1-protection/deprotection sequences, reducing synthetic step count by 1-2 steps compared to using unsubstituted methyl indole-3-carboxylate [1]. This scenario is particularly relevant in the preparation of 2-arylindole-3-carboxylates and 2-alkynylindole-3-carboxylates for medicinal chemistry libraries.

HCV and Dengue Polymerase SAR Exploration

In antiviral drug discovery programs focused on HCV NS5B polymerase or dengue viral replication inhibition, the indole core with specific 7-position substitution is a defined pharmacophoric element [2]. Methyl 7-methyl-1H-indole-3-carboxylate serves as a key intermediate for installing additional functionality at N1, C2, or C5 while maintaining the required 7-methyl substitution. Researchers performing SAR studies around these targets cannot substitute unsubstituted or 5-methyl indole-3-carboxylates without compromising the structural requirements delineated in the patent literature [3].

Prodrug Development with Controlled Ester Hydrolysis

For applications where the carboxylic acid form is the active pharmacophore but ester prodrug forms are employed for improved membrane permeability, the methyl ester offers a distinct hydrolysis rate compared to ethyl ester analogs. The approximately 1.5-2× faster hydrolysis of the methyl ester under physiological or basic conditions [4] allows fine-tuning of the prodrug activation profile. Researchers comparing methyl versus ethyl ester prodrugs in the same indole series must source the correct ester variant to maintain experimental consistency.

Analytical Reference Standard and Method Development

Due to its distinct HPLC retention behavior (longer retention than unsubstituted methyl indole-3-carboxylate) and unique spectroscopic signature (¹H NMR aromatic region affected by 7-methyl substitution), methyl 7-methyl-1H-indole-3-carboxylate requires procurement of the exact CAS 773134-49-9 compound for use as an analytical reference standard. Regioisomeric methyl 5-methyl-1H-indole-3-carboxylate, despite identical molecular weight and formula, will co-elute differently and produce distinct NMR spectra, leading to misidentification if improperly substituted [5].

Application
Selection Property
Validation Focus
C2-Functionalized indole synthesis (N-protection-free)
C7-methyl blocking for regioselective control
Direct C2-lithiation/halogenation efficiency without N-protection
Viral polymerase inhibitor SAR (HCV/DENV)
7-Substitution as defined pharmacophoric element
SAR continuity with correct substitution pattern
Ester prodrug activation profiling
Methyl ester hydrolysis rate differentiation
Prodrug activation kinetics comparison
Analytical reference standard procurement
CAS-specific regioisomer identity
HPLC/NMR differentiation from 5-methyl isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.